molecular formula C23H19N3O4 B11006438 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11006438
M. Wt: 401.4 g/mol
InChI Key: QFYOODNVQAYEBU-UHFFFAOYSA-N
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Description

This compound belongs to the class of dihydroisoindoloquinazolinones. Its complex name might seem daunting, but let’s break it down. The core structure consists of a quinazolinone fused with an isoindole ring. The compound’s systematic name reflects its substituents: a furan-2-ylmethyl group attached to the N atom and a 5,11-dioxo-6a,11-dihydroisoindolo moiety. These fused heterocycles contribute to its intriguing properties.

Preparation Methods

Synthetic Routes::

Industrial Production:: While no specific industrial methods are reported, research efforts may pave the way for scalable production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction processes could modify its functional groups.

    Substitution: Substituents on the aromatic rings may be replaced.

    Common Reagents and Conditions: These depend on the specific reaction type and desired modifications.

    Major Products: Diverse derivatives may form, impacting its biological activity.

Scientific Research Applications

Chemistry::

Biology and Medicine:: Industry::

    Pharmaceuticals: Consider its use in drug development.

    Materials Science: Explore its applications in materials and polymers.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features, such as the fused isoindole-quinazolinone scaffold.

    Similar Compounds: Explore related structures, e.g., other dihydroisoindoloquinazolinones.

Biological Activity

The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide is a member of the isoindole and quinazoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C21H20N4O3C_{21}H_{20}N_{4}O_{3} with a molecular weight of approximately 376.41 g/mol. The structure comprises a quinazoline core fused with an isoindole moiety and features functional groups such as an amide and a furan ring. These structural elements are believed to contribute significantly to its biological activity.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit notable anticancer properties. A study involving various quinazoline-based hybrids demonstrated their ability to inhibit cell proliferation in several cancer cell lines. For instance, compounds similar to our target compound showed IC50 values ranging from 0.36 to 40.90 µM against MDA-MB-231 breast cancer cells . The presence of bulky groups in the acetamide moiety was found to enhance biological activity significantly.

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A0.36MDA-MB-231
Compound B1.20A549
Compound C40.90HeLa

Antimicrobial Properties

Quinazoline derivatives have also been studied for their antimicrobial effects. The compound's structural features may facilitate interactions with microbial targets, leading to inhibition of growth or viability . For example, derivatives with similar structures have shown promising results against various bacterial strains.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding urease and cyclooxygenase (COX) enzymes. Inhibition studies suggest that the presence of specific substituents on the quinazoline core can enhance binding affinity and inhibitory activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cellular Uptake : The furan moiety may facilitate cellular uptake due to its lipophilicity.
  • Target Binding : Molecular docking studies indicate that the compound can form hydrogen bonds with key residues in enzyme active sites, enhancing its inhibitory potential .
  • Signal Transduction Pathways : Quinazoline derivatives are known to interfere with various signaling pathways involved in cell proliferation and survival, such as EGFR and BRAF pathways .

Case Studies

Several studies have been conducted to elucidate the biological activities of compounds similar to our target molecule:

  • Study on Quinazoline Derivatives : A recent investigation focused on the anticancer activities of quinazoline-based hybrids demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications for enhancing activity .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of various quinazoline derivatives against gram-positive and gram-negative bacteria, revealing promising results that warrant further exploration .

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C23H19N3O4/c27-20(24-14-15-6-5-13-30-15)11-12-25-21-16-7-1-2-8-17(16)23(29)26(21)19-10-4-3-9-18(19)22(25)28/h1-10,13,21H,11-12,14H2,(H,24,27)

InChI Key

QFYOODNVQAYEBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5=CC=CO5

Origin of Product

United States

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